3-Chloro-1h-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIJLFZFORHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646628 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-65-3 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
General Synthetic Routes to the Pyrrolo[3,2-c]pyridine Ring System
The construction of the fused pyrrolo[3,2-c]pyridine ring can be achieved through various strategies, primarily categorized by the starting precursor: either a pyrrole (B145914) or a pyridine (B92270) derivative.
Approaches from Pyrrole Precursors
Synthesizing the pyrrolo[3,2-c]pyridine system from a pyrrole starting material often involves the construction of the pyridine ring onto the existing pyrrole core. One documented approach describes the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems from a common 2,3-dicarboxypyrrole derivative. rsc.org This starting material is functionalized to create 2- or 3-azidocarbonylpyrroles, which then undergo a Curtius rearrangement. rsc.org Subsequent treatment with ammonia (B1221849) or amines yields pyrrolylurea derivatives, which can be cyclized in a basic medium to form the desired fused pyrimidine (B1678525) ring, a related but distinct heterocyclic system. rsc.org While this specific example leads to a di-oxo pyrimidine fused system, the general strategy of building a six-membered nitrogen-containing ring onto a functionalized pyrrole precursor is a viable, albeit less common, approach for accessing the pyrrolo[3,2-c]pyridine skeleton.
Approaches from Pyridine Precursors
A more prevalent strategy for synthesizing the pyrrolo[3,2-c]pyridine ring system begins with a substituted pyridine derivative, onto which the pyrrole ring is annulated. A common method involves starting with a functionalized pyridine, such as a substituted 2-bromopyridine. For instance, commercially available 2-bromo-5-methylpyridine (B20793) can be converted to its N-oxide, which is then nitrated. nih.govsemanticscholar.org The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide undergoes reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. nih.govsemanticscholar.org Reductive cyclization of this intermediate, often using iron powder in acetic acid, leads to the formation of the 1H-pyrrolo[3,2-c]pyridine ring system. nih.govsemanticscholar.org
Another approach utilizes a site-selective cross-coupling reaction on a di-substituted pyridine. For example, 2,3-dibromopyridine (B49186) or 3,4-dibromopyridine (B81906) can undergo a selective Sonogashira reaction, followed by a Suzuki-Miyaura coupling to introduce different aryl groups. mdpi.com Subsequent acid-mediated cycloisomerization can then form the fused pyrrole ring, leading to various substituted pyrroloquinoline derivatives. mdpi.com
Introduction and Functionalization of Halogen Substituents on the Pyrrolo[3,2-c]pyridine Scaffold
Halogenation of the pyrrolo[3,2-c]pyridine core is a critical step for enabling further derivatization through cross-coupling reactions. The regioselectivity of this process is paramount for the synthesis of specific isomers.
Regioselective Chlorination Strategies
The direct and regioselective chlorination of the 1H-pyrrolo[3,2-c]pyridine ring at the 3-position is a key transformation. While specific literature on the direct chlorination of the parent 1H-pyrrolo[3,2-c]pyridine is not abundant in the provided search results, methods for the synthesis of chloro-substituted analogues often involve carrying the chloro-substituent through the synthetic sequence from a chlorinated pyridine precursor.
For instance, the synthesis of 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine implies that a 4-chloro-substituted pyrrolo[3,2-c]pyridine can be synthesized and subsequently iodinated at the 3-position. sigmaaldrich.com This suggests that the chlorine atom is stable to the reaction conditions required for further functionalization of the pyrrole ring. The synthesis of various 4-chloro-pyrrolo[2,3-b]pyridine derivatives has been described, where the chloro group is present on the starting pyridine ring and is retained throughout the synthetic sequence. nih.gov
Methods for Bromination and Other Halogenations
Bromination of the pyrrolo[3,2-c]pyridine scaffold is a well-documented process. The electronic nature of the pyrrolo[2,3-c]pyridine ring system facilitates regioselective bromination at the 3-position under controlled reaction conditions. N-bromosuccinimide (NBS) is a common brominating agent for this transformation. pipzine-chem.com The reaction is typically carried out in a suitable solvent like chloroform, and can be initiated by light or a radical initiator such as benzoyl peroxide. pipzine-chem.com Alternatively, liquid bromine in a solvent like dichloromethane (B109758) at low temperatures can also be employed for the bromination of 1H-pyrrolo[2,3-c]pyridine, yielding the 3-bromo derivative. pipzine-chem.com
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved from a pyridine precursor. nih.govsemanticscholar.org This process involves the reductive cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide using iron powder in acetic acid. nih.govsemanticscholar.org This method highlights the construction of the brominated pyrrolo[3,2-c]pyridine core from a suitably functionalized pyridine.
Advanced Derivatization of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
The chlorine atom at the 3-position of 1H-pyrrolo[3,2-c]pyridine serves as a versatile handle for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring the structure-activity relationships of this scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are extensively used for the derivatization of halogenated pyrrolopyridines. The bromine atom at the 3-position of related pyrrolo[2,3-c]pyridines readily participates in these couplings, allowing for the introduction of various aryl and heteroaryl moieties. This reactivity is expected to be similar for the 3-chloro analogue, although potentially requiring more forcing reaction conditions.
For example, the Suzuki-Miyaura cross-coupling reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids, catalyzed by Pd(PPh₃)₄, has been successfully employed to generate a library of 6-aryl substituted derivatives. nih.gov Similarly, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of diverse amine functionalities. nih.gov Iron-catalyzed cross-coupling reactions of Grignard reagents with 4-chloro-pyrrolo-[3,2-c]quinoline have also been reported, providing an alternative to palladium catalysis for the formation of C-C bonds. researchgate.net
The following table summarizes some examples of derivatization reactions on the related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, which are indicative of the potential transformations for this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, Cu(OAc)₂, 1,4-dioxane, microwave, 85 °C | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.govsemanticscholar.org |
These examples demonstrate the utility of the halogenated pyrrolo[3,2-c]pyridine core as a versatile building block for the synthesis of a diverse range of derivatives with potential applications in various fields, particularly in medicinal chemistry.
Multicomponent Condensation Reactions (e.g., Mannich Bases)
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple precursors in a single step, thereby aligning with the principles of green chemistry. While specific examples detailing the synthesis of this compound via a one-pot MCR are not abundant, the synthesis of related pyridine and pyrrolopyridine structures through such methods is well-documented and provides a strategic blueprint.
For instance, the Hantzsch-type pyridine synthesis and related condensation reactions are widely employed to create functionalized pyridine rings. These reactions can be performed as linear sequences or, more commonly, as MCRs where the cyclization precursor is assembled from simple synthons and amines.
The Mannich reaction, a classic example of a multicomponent condensation, is instrumental in generating β-amino ketones, which are versatile intermediates. These Mannich bases can be further elaborated to form heterocyclic systems. In the context of pyrrolopyridines, Mannich-type condensations can be envisioned to construct the pyridine ring fused to a pre-existing pyrrole or vice-versa.
Palladium-Catalyzed Cross-Coupling Transformations (e.g., Sonogashira Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The Sonogashira, Suzuki, and Heck reactions are particularly prominent in the synthesis and functionalization of the this compound scaffold.
The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, has been effectively used in the synthesis of azaindoles. nih.gov A typical protocol involves a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions. nih.gov This method allows for the introduction of alkyne functionalities, which can be further manipulated. For instance, a Sonogashira coupling can be followed by a cyclization step to construct the pyrrole ring of the azaindole system. nih.gov
The Suzuki-Miyaura coupling is another powerful tool, involving the reaction of an organoboron compound with an organic halide. This reaction has been employed in a protecting-group-free two-step synthesis of a variety of aza- and diazaindoles starting from chloroamino-N-heterocycles. organic-chemistry.org The process includes an initial Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org
The Heck reaction , which couples an alkene with an aryl or vinyl halide, has also been applied. An intramolecular Heck reaction of imines/enamines under microwave irradiation has been shown to produce azaindoles in good yields. nih.gov
| Reaction Type | Catalyst System | Reactants | Key Features | Reference |
| Sonogashira | Pd(PPh₃)₄/CuI | Terminal alkyne, Aryl/Vinyl halide | Forms C(sp)-C(sp²) bonds, mild conditions. | nih.gov |
| Suzuki-Miyaura | Pd catalyst | Organoboron, Organic halide | Forms C-C bonds, high tolerance for functional groups. | organic-chemistry.org |
| Heck | Pd catalyst | Alkene, Aryl/Vinyl halide | Forms substituted alkenes. | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. The chlorine atom in this compound, activated by the electron-withdrawing nature of the pyridine nitrogen, is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents at the 3-position.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively. The reactivity can be influenced by the position of the halogen and the nature of other substituents on the pyrrolopyridine ring.
Controlled Oxidation and Reduction Processes
Controlled oxidation and reduction reactions are crucial for the functionalization and manipulation of the this compound core and its derivatives.
Reduction: A key example of a reduction process is the conversion of a nitro group to an amino group. In the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an intermediate is formed from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in the presence of iron powder and acetic acid. nih.gov This reduction of the nitro group is a critical step in the formation of the pyrrole ring.
Oxidation: The oxidation of the pyrrolopyridine scaffold can lead to valuable intermediates. For example, the oxidation of 7-azaindoles (pyrrolo[2,3-b]pyridines) to 7-azaisatins has been achieved using pyridinium (B92312) chlorochromate-silica gel (PCC-SiO₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃). This transformation introduces a carbonyl group into the pyrrole ring, providing a handle for further synthetic modifications. While this specific example is for a different isomer, similar strategies could potentially be applied to the 1H-pyrrolo[3,2-c]pyridine system.
Functional Group Interconversions (e.g., Aldehyde to Nitrile)
Functional group interconversions are essential for elaborating the this compound scaffold and its precursors. These transformations allow for the strategic modification of the molecule to achieve the desired final product.
A pertinent example is the conversion of an aldehyde to a nitrile. In the synthesis of pyrrolo[2,1-f] nih.govorganic-chemistry.orgrsc.orgtriazine, a key intermediate, 2-cyanopyrrole, is prepared from a Vilsmeier reagent formed from phosphorous oxychloride and dimethylformamide, followed by reaction with pyrrole. nih.gov This transformation introduces a nitrile group, which is a versatile functional group that can participate in various subsequent reactions. Similar strategies can be envisioned for introducing or modifying functional groups on the this compound core.
Considerations for Industrial Scale Production of Pyrrolo[3,2-c]pyridine Intermediates
The transition from laboratory-scale synthesis to industrial production of this compound and its intermediates presents several challenges and requires careful process optimization. jinzongmachinery.comneulandlabs.com
Process Optimization: Key to successful scale-up is a deep understanding of the chemical reactions involved, including the influence of scale-dependent factors like mixing, and heat and mass transfer. neulandlabs.com Design of Experiment (DoE) methodologies can be employed at the lab scale to develop a robust process and define the design space to avoid unexpected issues during scale-up. neulandlabs.com
Choice of Synthetic Route: For industrial applications, the choice of synthetic route is critical. Multicomponent reactions (MCRs) are often favored due to their high atom economy, reduced number of steps, and potential for creating complex molecules from readily available starting materials. This leads to less waste and lower production costs.
Challenges with Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, while powerful, present their own set of challenges on an industrial scale. These include the cost and availability of the palladium catalyst and ligands, the need for stringent removal of palladium residues from the final active pharmaceutical ingredient (API), and the potential for catalyst deactivation.
Chemical Reactivity and Mechanistic Transformations of 3 Chloro 1h Pyrrolo 3,2 C Pyridine
Reactivity Profiles of the Chloro Substituent
The chlorine atom at the 3-position of the pyrrolo[3,2-c]pyridine ring system is a key handle for synthetic modifications, enabling both nucleophilic displacement and participation in cross-coupling reactions.
Pathways for Nucleophilic Displacement
The chloro group at the 3-position can be displaced by various nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, which is a valuable strategy in the synthesis of new chemical entities. The susceptibility of the C-Cl bond to nucleophilic attack is influenced by the electron-deficient nature of the pyridine (B92270) ring, which can stabilize the intermediate species formed during the reaction.
Utility in Cross-Coupling Reactions
The chloro substituent of 3-Chloro-1H-pyrrolo[3,2-c]pyridine serves as an effective electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing a powerful tool for the elaboration of the core structure.
A notable example is the Suzuki cross-coupling reaction. In a synthetic route towards novel colchicine-binding site inhibitors, a related bromo-substituted pyrrolo[3,2-c]pyridine was successfully coupled with various arylboronic acids. nih.govsemanticscholar.org This highlights the utility of the halogenated pyrrolo[3,2-c]pyridine scaffold in creating diverse biaryl structures. The general mechanism for such cross-coupling reactions involves a catalytic cycle with a palladium catalyst, which alternates between Pd(0) and Pd(II) oxidation states. youtube.com
Another important cross-coupling reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This reaction has been utilized to N-arylate piperidine (B6355638) moieties in complex molecular scaffolds, demonstrating its applicability in the functionalization of nitrogen-containing heterocycles. acs.org
The following table summarizes the utility of halogenated pyrrolo[3,2-c]pyridines in cross-coupling reactions:
| Reaction Name | Reactants | Catalyst System | Product Type | Ref |
| Suzuki Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acids | Not specified | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.govsemanticscholar.org |
| Buchwald-Hartwig Amination | Pyrimidinyl spiro piperidine, Aryl bromide | Not specified | N-aryl piperidine | acs.org |
Chemical Transformations of the Pyrrole (B145914) and Pyridine Moieties
Beyond the reactivity of the chloro substituent, the pyrrole and pyridine rings of this compound can undergo various chemical transformations, including electrophilic substitution and N-functionalization.
Electrophilic Substitution Reactivity (e.g., Formylation)
Electron-rich aromatic systems, such as pyrroles, are susceptible to electrophilic substitution reactions. organic-chemistry.orgyoutube.com The Vilsmeier-Haack reaction is a classic method for the formylation of such rings. organic-chemistry.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. rsc.orgthieme-connect.de
While direct formylation of this compound is not explicitly detailed in the provided search results, the formylation of related pyrrole and pyrazole (B372694) systems is well-documented. researchgate.net For instance, the Vilsmeier-Haack reaction on 1H-pyrazoles readily introduces a formyl group. researchgate.net The reaction proceeds through the formation of an electrophilic iminium species which then attacks the electron-rich heterocycle. organic-chemistry.org
N-Functionalization Strategies
The nitrogen atom of the pyrrole ring in 1H-pyrrolo[3,2-c]pyridine derivatives can be functionalized through various methods. This N-functionalization is a common strategy to modify the properties of the molecule and to introduce further points of diversity.
In the synthesis of potential anticancer agents, the nitrogen of a 6-bromo-1H-pyrrolo[3,2-c]pyridine was functionalized by reaction with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine. nih.govsemanticscholar.org This Chan-Lam coupling reaction provides a route to N-aryl derivatives.
Furthermore, the deprotection of a Boc-protected amine followed by subsequent reactions such as sulfonylation, amidation, and reductive amination has been demonstrated on related complex molecules, showcasing the versatility of N-functionalization. acs.org
Biological Activities and Pharmacological Investigations of Pyrrolo 3,2 C Pyridine Derivatives
Inhibition of Key Kinases
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been systematically optimized to achieve high potency and selectivity against several crucial kinase targets.
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint, a surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov MPS1 is frequently overexpressed in a variety of human cancers, particularly those exhibiting chromosomal instability, making it an attractive target for oncology. nih.govresearchgate.net
A research program focused on the 1H-pyrrolo[3,2-c]pyridine scaffold led to the discovery of potent and selective MPS1 inhibitors. nih.gov Starting from an initial, nonselective hit identified through high-throughput screening, structure-based design guided the optimization of the scaffold. nih.gov This effort culminated in the development of compound CCT251455, a highly potent and selective MPS1 inhibitor. nih.govresearchgate.net This optimized compound demonstrated excellent translation from in vitro biochemical potency to cellular assays, where it effectively inhibited MPS1 autophosphorylation. nih.gov The potent and selective nature of these 1H-pyrrolo[3,2-c]pyridine-based inhibitors makes them valuable tools for further exploring the therapeutic potential of MPS1 inhibition in cancer treatment. nih.govresearchgate.net
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a vital role in the proliferation and survival of monocytes and macrophages. nih.govtandfonline.com Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions. nih.govtandfonline.com
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. nih.govresearchgate.net Among the tested compounds, derivatives 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.govresearchgate.net Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govtandfonline.com Furthermore, in a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r showed an IC50 of 84 nM, confirming its potent inhibitory effect in a cellular context. nih.govresearchgate.net These findings highlight the potential of the pyrrolo[3,2-c]pyridine scaffold for developing therapeutic agents targeting FMS kinase. nih.gov
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
|---|---|---|
| 1e | 60 | Not Reported |
| 1r | 30 | 84 |
| KIST101029 (Lead Compound) | 96 | 195 |
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is crucial in cell proliferation, differentiation, and migration. nih.gov Abnormal activation of the FGFR signaling pathway is a key driver in various tumor types, making it a significant target for cancer therapy. nih.govnih.gov
While the broader class of pyrrolopyridines has been explored for FGFR inhibition, research has specifically highlighted the potential of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov A series of derivatives based on this core structure were developed, leading to the identification of compound 4h as a potent pan-FGFR inhibitor. nih.gov This compound exhibited strong inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govnih.gov The discovery of these potent inhibitors underscores the utility of the pyrrolopyridine core in designing molecules for FGFR modulation, although potent examples are based on the pyrrolo[2,3-b]pyridine scaffold rather than the pyrrolo[3,2-c]pyridine one. nih.gov
To assess the specificity of the most promising compounds, selectivity profiling against a panel of kinases is a critical step. The potent FMS kinase inhibitor 1r , a pyrrolo[3,2-c]pyridine derivative, was tested against a panel of 40 different kinases. nih.govresearchgate.net
The results demonstrated that compound 1r is highly selective for FMS kinase. nih.govtandfonline.com At a concentration of 1 µM, it showed 81% inhibition of FMS kinase. nih.govresearchgate.net Its inhibitory activity against other kinases was significantly lower; for instance, it inhibited FLT3 (D835Y) by 42% and c-MET by 40%. nih.govtandfonline.com For the other 37 kinases in the panel, the inhibition was less than 28%. nih.govtandfonline.com This profile indicates that compound 1r is more than 33 times more selective for FMS kinase compared to other tested kinases, a desirable characteristic for a targeted therapeutic agent. nih.govresearchgate.net
| Kinase Target | Inhibition (%) |
|---|---|
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| Other 37 Kinases | <28% |
Anticancer and Antiproliferative Efficacy
The kinase inhibitory activity of pyrrolo[3,2-c]pyridine derivatives translates into significant anticancer and antiproliferative effects across a range of cancer cell lines, mediated by distinct cellular mechanisms.
Pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
The FMS kinase inhibitor 1r demonstrated potent antiproliferative activity against a panel of 13 cancer cell lines, including six ovarian, two prostate, and five breast cancer lines, with IC50 values in the range of 0.15–1.78 µM. nih.govresearchgate.net A key finding was its selectivity for cancer cells over normal cells; the compound was 3.21 to 38.13 times more potent against cancer cells than against normal HS 27 fibroblasts. nih.gov
In a separate study, a different series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site. semanticscholar.org The most potent compound from this series, 10t , displayed excellent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM. semanticscholar.org Mechanistic studies revealed that compound 10t potently inhibited tubulin polymerization, leading to a disruption of the microtubule network within cells. semanticscholar.org This disruption resulted in a significant arrest of cancer cells in the G2/M phase of the cell cycle and subsequently induced apoptosis. semanticscholar.org
| Compound | Cancer Cell Lines | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 | FMS Kinase Inhibition |
| 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis |
Activity Against Specific Cancer Cell Lines (e.g., Ovarian, Prostate, Breast)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, with researchers targeting various mechanisms of cancer cell proliferation.
One line of investigation has focused on designing these derivatives as inhibitors of the colchicine-binding site on tubulin. Microtubules are crucial for cell mitosis, and their disruption is a proven strategy in cancer therapy. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized to act as tubulin polymerization inhibitors. nih.govsemanticscholar.org Among these, compound 10t emerged as a highly potent agent, exhibiting strong antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.govsemanticscholar.orgresearchgate.net Further studies confirmed that compound 10t effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis. nih.govsemanticscholar.org
Another successful approach involves the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase that is over-expressed in several cancers and plays a role in the proliferation of monocyte/macrophage lineage cells. nih.govtandfonline.com A study of eighteen pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent and selective FMS kinase inhibitor (IC₅₀ = 30 nM). nih.govtandfonline.com This compound was tested against a panel of cancer cell lines and showed potent activity against ovarian, prostate, and breast cancer cells, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govtandfonline.com Notably, compound 1r displayed a favorable selectivity index, being 3.21 to 38.13 times more potent against cancer cells than against normal human fibroblast cells. nih.gov This selectivity suggests a promising therapeutic window for this class of compounds. nih.govtandfonline.com
Table 1: In Vitro Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10t | HeLa (Cervical) | Colchicine-binding site | 0.12 | nih.gov, semanticscholar.org |
| SGC-7901 (Gastric) | Colchicine-binding site | 0.15 | nih.gov, semanticscholar.org | |
| MCF-7 (Breast) | Colchicine-binding site | 0.21 | nih.gov, semanticscholar.org | |
| 1r | Ovarian Cancer Lines (six types) | FMS Kinase | 0.15 - 1.78 | nih.gov, tandfonline.com |
| Prostate Cancer Lines (two types) | FMS Kinase | 0.15 - 1.78 | nih.gov, tandfonline.com | |
| Breast Cancer Lines (five types) | FMS Kinase | 0.15 - 1.78 | nih.gov, tandfonline.com |
Antimicrobial Properties
While research on the antimicrobial properties of the pyrrolo[3,2-c]pyridine scaffold is still developing, studies on its isomers provide insight into the potential of the broader pyrrolopyridine class.
Investigations into related isomers have shown antibacterial potential. For instance, derivatives of pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli. nih.gov Furthermore, Mannich bases derived from the isomeric pyrrolo[3,4-c]pyridine-1,3-dione scaffold exhibited moderate activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov
The potential for antifungal applications has also been explored within the larger family of pyrrolopyridines. A derivative of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione was found to significantly reduce the growth of the fungal pathogen Candida albicans. nih.govresearchgate.net
Several studies have highlighted the antimycobacterial activity of pyrrolopyridine derivatives, particularly those with the pyrrolo[3,4-c]pyridine core. researchgate.netscispace.comnih.gov These compounds are being investigated for their potential to treat diseases caused by mycobacteria, such as tuberculosis, which is caused by Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of enzymes crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov
Anti-inflammatory Effects and Immunomodulation
The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising basis for developing new anti-inflammatory agents. The inhibition of FMS kinase, as mentioned previously, is not only relevant for cancer but also for inflammatory disorders like rheumatoid arthritis, where macrophages play a key role. tandfonline.com Compound 1r , a potent FMS kinase inhibitor, also demonstrated a significant anti-inflammatory effect, inhibiting bone marrow-derived macrophages (BMDM) with an IC₅₀ value of 84 nM. nih.govtandfonline.com
Research on the isomeric pyrrolo[3,4-c]pyridine scaffold further supports the anti-inflammatory potential of this compound class. scispace.com Derivatives have been synthesized that inhibit NLRP3 inflammasome activation, a key pathway in the inflammatory response. rsc.org Other related compounds act as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in the tissue degradation seen in conditions like arthritis. nih.gov The anti-inflammatory effects of some pyridine (B92270) derivatives are thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent. nih.gov
Other Emerging Biological Activities of Pyrrolopyridine Scaffolds (e.g., Antiviral, Analgesic, Sedative, Antidiabetic)
The versatility of the pyrrolopyridine framework has led to the discovery of a wide spectrum of other biological activities, primarily explored in the pyrrolo[3,4-c]pyridine isomer series. researchgate.netscispace.combohrium.com These findings suggest promising avenues for future research into pyrrolo[3,2-c]pyridine derivatives.
Antiviral Activity: The pyrrolopyridine scaffold is found in natural alkaloids with known antiviral properties, such as Mappicin, which was isolated from Mappia foetida. mdpi.com This has spurred interest in synthetic pyrrolopyridine derivatives as potential antiviral agents. nih.govnih.gov
Analgesic and Sedative Activity: A significant body of research has focused on pyrrolo[3,4-c]pyridine derivatives as potential analgesic and sedative agents. scispace.combohrium.commdpi.com Pharmacological studies using hot-plate and writhing tests have confirmed the analgesic effects of several 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, with some compounds showing activity comparable to morphine. nih.gov Many of these compounds also exhibit sedative properties by inhibiting locomotor activity in mice. nih.gov
Antidiabetic Activity: Certain derivatives of 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to effectively lower blood glucose levels. nih.gov These compounds appear to increase insulin (B600854) sensitivity by stimulating glucose uptake into muscle and fat cells, making them interesting candidates for the treatment of diabetes. nih.govresearchgate.netmdpi.com
Structure Activity Relationship Sar Elucidation for Pyrrolo 3,2 C Pyridine Scaffolds
Positional and Electronic Effects of Chloro Substituents
The position and electronic nature of substituents on the pyrrolo[3,2-c]pyridine core are critical determinants of biological activity. The chlorine atom, particularly at the 3-position, plays a profound role. Its electron-withdrawing nature can enhance the electrophilicity of the scaffold, facilitating key chemical reactions like cross-coupling for further diversification. The presence of a chloro group can significantly impact the molecule's interaction with protein-ligand binding sites. chemrxiv.org
In the broader context of drug discovery, the substitution of a hydrogen atom with chlorine is a common strategy. The chloro group's ability to act as a bioisostere for other groups, such as methyl or even bulkier moieties, allows for fine-tuning of a compound's properties. chemrxiv.org For instance, in related heterocyclic systems, the introduction of a chloro substituent on an aromatic ring is often a primary step in optimizing lead compounds. chemrxiv.org
Role of Core Pyrrole (B145914) and Pyridine (B92270) Ring Modifications
Modifications to the core pyrrole and pyridine rings of the 3-chloro-1H-pyrrolo[3,2-c]pyridine scaffold are fundamental to modulating its biological effects. The pyrrolopyridine system itself is found in various biologically active natural products and synthetic drugs, highlighting its importance as a pharmacophore. nih.govmdpi.com
The fusion of the five-membered pyrrole ring with the six-membered pyridine ring creates a bicyclic aromatic system. The nitrogen atom in the pyridine ring withdraws electron density, which in turn influences the reactivity of the pyrrole ring, making specific positions susceptible to substitution. Altering the electronic properties of these rings, for example by introducing additional substituents, can dramatically alter the compound's affinity for its biological target. Research on related pyrrolopyridine isomers has shown that even slight changes in the ring system can lead to different biological activities, ranging from anticancer to anti-inflammatory properties. nih.gov
Influence of Peripheral Substituents and Linkers on Potency and Selectivity
The potency and selectivity of this compound derivatives are heavily influenced by the nature of their peripheral substituents and the linkers used to attach them. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the introduction of various aryl moieties at the 6-position led to a range of antiproliferative activities. nih.govresearchgate.net
The study revealed that the presence of electron-donating groups, such as methyl (CH3) or methoxy (B1213986) (OCH3), on the para-position of a phenyl ring at the C6-position, resulted in increased antiproliferative activity. nih.gov Specifically, a derivative with an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring demonstrated the most potent activity against several cancer cell lines. nih.govresearchgate.net This highlights the importance of the electronic and steric properties of these peripheral groups in dictating the compound's interaction with its target.
Interactive Table: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives. nih.gov
| Compound | B-ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10d | 4-CH₃ | >10 | >10 | >10 |
| 10h | 4-OCH₃ | 1.34 | 1.87 | 1.55 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Conformational Analysis and Receptor Binding Pockets
The three-dimensional conformation of this compound derivatives and their fit within receptor binding pockets are crucial for their biological function. The planar nature of the fused ring system provides a rigid scaffold upon which various substituents can be strategically positioned to optimize interactions with a biological target.
Molecular modeling studies of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine (B1669291) binding site of tubulin have provided insights into these interactions. These studies suggest that the compounds can form hydrogen bonds with key amino acid residues within the binding pocket, such as Thrα179 and Asnβ349. nih.gov The specific orientation and conformation adopted by the molecule, dictated by the nature and position of its substituents, are critical for achieving high-affinity binding and potent biological activity. The use of a rigid 1H-pyrrolo[3,2-c]pyridine scaffold can be an effective strategy to lock a molecule into its bioactive conformation. nih.gov
Optimization Strategies for Improved Pharmacological Profiles
Improving the pharmacological profiles of this compound-based compounds involves a multi-faceted optimization process. A key strategy is the exploration of a diverse range of substituents at various positions of the scaffold to enhance potency and selectivity while maintaining favorable physicochemical properties.
For example, in the development of colchicine-binding site inhibitors, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated. nih.gov This systematic approach allowed for the identification of compounds with potent antiproliferative activities in the nanomolar range. nih.govresearchgate.net Furthermore, ensuring that the optimized compounds adhere to guidelines such as Lipinski's rule of five is crucial for their potential as orally bioavailable drugs. nih.gov The most promising compounds from these optimization efforts often exhibit not only high potency but also favorable pharmacokinetic properties, making them suitable candidates for further preclinical and clinical development. nih.gov
Crystallographic Studies and Structural Biology of Pyrrolo 3,2 C Pyridine Ligand Complexes
X-ray Crystal Structure Analysis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine core has served as the foundation for a successful structure-based design program targeting the mitotic kinase Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint overexpressed in many human cancers. acs.orgacs.org X-ray crystallography has been employed to determine the structures of numerous derivatives in complex with the MPS1 kinase domain.
An initial high-throughput screening (HTS) hit, compound 8 , although a potent inhibitor, suffered from poor kinase selectivity and undesirable metabolic properties. acs.org Its crystal structure, along with those of subsequently designed analogs, provided a roadmap for chemical modification. The atomic coordinates and structure factors for several key MPS1-inhibitor complexes have been deposited in the Protein Data Bank (PDB), making this structural information publicly accessible for further research. acs.org
These crystallographic analyses revealed a consistent binding mode for the pyrrolopyridine scaffold within the ATP-binding site of MPS1, while also highlighting opportunities for optimization by exploring adjacent pockets and addressing specific structural liabilities. acs.org
| Compound | Description | PDB Accession Code | Reference |
|---|---|---|---|
| Compound 8 | Initial HTS hit from a kinase-focused library. | 4c4e | acs.org |
| Compound 34 | Oxazole derivative designed during optimization. | 4c4f | acs.org |
| Compound 39 | Derivative showing significant electron density near the pyrrolopyridine N-1 position. | 4c4g | acs.orgacs.org |
| Compound 48 | N-Boc protected precursor of compound 39, showing increased cellular potency. | 4c4h | acs.orgacs.org |
| Compound 55 | Intermediate compound in the optimization pathway. | 4c4i | acs.org |
| Compound 65 (CCT251455) | Potent, selective, and orally bioavailable optimized inhibitor. | 4c4j | acs.orgacs.org |
Co-crystallization with Protein Targets for Binding Mode Elucidation (e.g., MPS1-inhibitor complexes)
The primary method for understanding how these inhibitors function has been the co-crystallization of the small molecule with its protein target, MPS1. acs.org This technique involves growing crystals from a solution containing both the purified MPS1 kinase domain and the inhibitor. In other cases, crystals of the protein alone are grown and then soaked in a solution containing the inhibitor. acs.orgaacrjournals.org
The resulting crystal structures unequivocally demonstrate that the 1H-pyrrolo[3,2-c]pyridine core binds to the hinge region of the MPS1 kinase, a common anchoring point for ATP-competitive inhibitors. acs.org For instance, the crystal structure of the optimized compound 65 (CCT251455) was determined by co-crystallizing the kinase domain of MPS1 with the inhibitor. acs.org This structure was crucial as it was obtained using a precipitant that avoided an artifactual PEG molecule binding in the ATP site, thus providing a more physiologically relevant picture of the interaction. acs.org The binding of these inhibitors stabilizes an inactive conformation of MPS1, where the activation loop is structured in a way that is incompatible with binding both ATP and substrate peptides, effectively shutting down the kinase's activity. acs.orgacs.org
Analysis of Intermolecular Interactions and Binding Site Topography
Detailed analysis of the co-crystal structures reveals the specific molecular interactions that drive inhibitor binding. The 1H-pyrrolo[3,2-c]pyridine scaffold itself forms key hydrogen bonds with the backbone of the MPS1 hinge region, mimicking the interactions of the adenine (B156593) ring of ATP. acs.orgfrontiersin.org
Beyond the core interactions, the various substituents on the pyrrolopyridine ring engage with different sub-pockets of the ATP binding site:
Hydrophobic Interactions : Different derivatives exploit hydrophobic pockets within the binding site. For example, modifications on the aniline (B41778) moiety of the inhibitor series led to significant gains in potency by improving interactions in these regions. acs.org
Hydrogen Bonds : The strategic placement of hydrogen bond donors and acceptors on the inhibitor enhances affinity and selectivity. frontiersin.orgnih.gov Molecular modeling studies on related scaffolds targeting tubulin have also shown the importance of hydrogen bonds with key residues like Thrα179 and Asnβ349. researchgate.net
Solvent Exposure : The topography of the binding site includes a solvent-exposed region, which was exploited in the rational design process. Modifications that extend into this region were explored to improve properties like solubility and cell permeability. mdpi.com
The crystal structure of compound 39 bound to MPS1 was particularly revealing. It showed unexpected electron density near the N-1 position of the pyrrolopyridine ring, which was not explained by a water molecule seen in other structures. This observation directly led to the hypothesis that substitution at this position could be beneficial, a key insight in the optimization process. acs.org
Structural Insights Guiding Rational Drug Design
The structural data obtained from X-ray crystallography has been the linchpin for the successful rational design of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. acs.orgbiorxiv.org The medicinal chemistry program was an iterative process where structural insights directly informed the design of the next generation of compounds.
The journey from the initial hit (compound 8 ) to the optimized clinical candidate CCT251455 (compound 65 ) exemplifies this process:
Identifying Liabilities : The crystal structure of the initial hit, compound 8 , confirmed its binding mode but also helped rationalize its poor selectivity and metabolic instability. acs.org
Formulating Hypotheses : The structure of compound 39 suggested that the N-1 position of the pyrrole (B145914) was a vector for improvement. This led to the synthesis of the N-Boc derivative, compound 48 , which showed a marked increase in cellular potency. acs.org
Iterative Optimization : Subsequent rounds of design, synthesis, and testing were guided by the evolving structural understanding of the MPS1 binding site. This allowed chemists to fine-tune the molecule to enhance potency against MPS1 while reducing affinity for other kinases, such as CDK2, thereby improving the selectivity profile. acs.org
Achieving Desired Properties : This structure-guided approach ultimately yielded compound 65 , an inhibitor with not only high potency and selectivity but also a favorable oral pharmacokinetic profile, making it a valuable tool for further therapeutic investigation. acs.orgacs.org
This strategy, where crystallography provides a blueprint of the target's binding site, allows for a more efficient and targeted approach to drug discovery, moving beyond random screening to knowledge-based design. frontiersin.orgmdpi.com
Applications Beyond Biological Activity
3-Chloro-1H-pyrrolo[3,2-c]pyridine as a Versatile Synthon in Organic Chemistry
A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Halogenated heterocycles like this compound are excellent synthons because the halogen atom can be readily substituted or participate in cross-coupling reactions, allowing for the construction of diverse molecular architectures.
One of the most powerful methods utilizing such synthons is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govharvard.edulibretexts.org This reaction forms a carbon-carbon bond between the halogenated pyridine (B92270) and an organoboron compound, such as an arylboronic acid. researchgate.netnih.gov While research often highlights the bromo-analogue due to its generally higher reactivity, the chloro-derivative functions on the same principle. For instance, studies have shown the successful synthesis of a wide array of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines starting from a halogenated pyrrolo[3,2-c]pyridine intermediate. nih.govsemanticscholar.org The process involves reacting the halogenated scaffold with various substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov This strategy allows for the systematic introduction of different aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine core, creating a library of new compounds from a single, versatile starting block. nih.govsemanticscholar.org
The synthesis of the core scaffold itself can be a multi-step process, often starting from simpler commercial materials like 2-bromo-5-methylpyridine (B20793), which undergoes a series of transformations including oxidation, nitration, and cyclization to form the fused pyrrolopyridine ring system. nih.gov More advanced, efficient strategies like synergetic copper/zinc-catalyzed one-step annulation reactions are also being developed to construct the 1H-pyrrolo[3,2-c]pyridine core. rsc.org
The table below illustrates the versatility of a halogenated pyrrolo[3,2-c]pyridine synthon in generating a diverse set of derivatives via Suzuki coupling, as demonstrated with the analogous 6-bromo intermediate. nih.gov
| Compound ID | R-Group (Aryl Substituent) |
| 10a | Phenyl |
| 10b | o-Tolyl |
| 10c | m-Tolyl |
| 10f | 2-Methoxyphenyl |
| 10t | Indolyl |
This interactive table showcases a selection of compounds synthesized from a common halogenated pyrrolo[3,2-c]pyridine precursor, highlighting its role as a versatile synthon.
Development of Advanced Materials with Pyrrolo[3,2-c]pyridine Scaffolds
The unique structural and electronic properties of heterocyclic scaffolds are increasingly being exploited in materials science. While direct applications of this compound in advanced materials are not yet widely documented, the principles of polymer chemistry suggest significant potential. Halogenated aromatic compounds are key precursors in the synthesis of high-performance polymers through reactions like nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net
For example, perfluoropyridine, a heavily halogenated pyridine, is used to prepare complex fluorinated polymers and networks. nih.gov The high reactivity of its carbon-fluorine bonds towards nucleophiles allows it to act as a cross-linking agent or a monomer in polycondensation reactions. nih.gov Similarly, the chlorine atom in this compound activates the pyridine ring for SNAr reactions. This reactivity could be harnessed to incorporate the rigid, nitrogen-containing pyrrolo[3,2-c]pyridine scaffold into polymer backbones. Such polymers could exhibit enhanced thermal stability, specific charge-carrying properties, or unique optical characteristics. mdpi.com For instance, pyridine-based polymers have been investigated for their fluorescence applications. mdpi.com
The general approach would involve reacting this compound with a di-nucleophile (e.g., a bisphenol) in a step-growth polymerization to create a poly(ether-pyrrolopyridine). This strategy opens a pathway to novel materials whose properties can be tuned by modifying the co-monomer.
| Polymer Type | Halogenated Monomer Example | Resulting Material Properties |
| Poly(ether pyridine)s | Perfluoropyridine | High thermal stability (decomposition temps >340 °C) nih.gov |
| Halogenated Poly(4-vinylpyridine) | Poly(4-vinylpyridine) + Halomethanes | High refractive index, superior mechanical flexibility researchgate.net |
| Cyanopyridine Polymers | Monomers with cyanopyridine | Enhanced charge-carrying properties mdpi.com |
This interactive table provides examples of how halogenated and functionalized pyridines are used to create advanced polymers, illustrating the potential for the pyrrolo[3,2-c]pyridine scaffold.
Contributions to Chemical Probes and Biological Pathway Investigations
Perhaps one of the most significant applications of the pyrrolo[3,2-c]pyridine scaffold is in the creation of chemical probes—highly specific molecules designed to interact with a particular biological target, such as an enzyme or receptor. By inhibiting or activating a target, these probes allow researchers to investigate its role in complex biological pathways. The 3-chloro derivative is a valuable starting point for synthesizing these sophisticated tools.
Kinase Signaling Pathways: Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysfunction is linked to many diseases, including cancer and neurodegenerative disorders. The pyrrolo[3,2-c]pyridine scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.
FMS Kinase: A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were tested for their ability to inhibit FMS kinase (also known as CSF-1R), a target implicated in cancer and inflammatory disorders. nih.govtandfonline.comtandfonline.com One potent derivative, compound 1r , was found to be a highly selective FMS kinase inhibitor with an IC₅₀ of 30 nM. nih.govtandfonline.com Its selectivity was confirmed by testing against a panel of 40 other kinases, making it a valuable chemical probe to study the specific roles of FMS kinase. nih.govtandfonline.com
LRRK2 Kinase: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic risk factor for Parkinson's disease. acs.orgnih.gov Researchers have developed potent LRRK2 inhibitors using the pyrrolo[3,2-c]pyridine scaffold as a deaza-analogue of a pyrrolo[2,3-d]pyrimidine series. acs.org These compounds demonstrated high potency and selectivity for LRRK2, establishing their utility as chemical probes to investigate the mechanisms of LRRK2 inhibition and its role in Parkinson's pathology. acs.org
Cytoskeletal Dynamics: The cytoskeleton provides structural integrity to cells and is crucial for processes like cell division and migration. Microtubules are a key component of the cytoskeleton, and molecules that interfere with their dynamics are important research tools and anti-cancer agents.
Tubulin Polymerization: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, binding to the colchicine-binding site. nih.govsemanticscholar.orgtandfonline.comnih.gov The most potent compound, 10t , strongly inhibited tubulin polymerization and disrupted microtubule networks at nanomolar concentrations. nih.govtandfonline.com Such compounds serve as powerful probes to study the intricate processes of the cell cycle, particularly the G2/M phase, and to induce apoptosis, providing insights into microtubule-dependent cellular events. tandfonline.comnih.gov
| Chemical Probe (Derivative) | Biological Target | Pathway Investigated |
| Compound 1r | FMS Kinase (CSF-1R) | Kinase signaling in cancer and inflammation nih.govtandfonline.com |
| Pyrrolo[3,2-c]pyridine series | LRRK2 Kinase | Kinase signaling in Parkinson's disease acs.org |
| Compound 10t | Tubulin (Colchicine site) | Microtubule dynamics, G2/M cell cycle arrest, apoptosis nih.govtandfonline.comnih.gov |
This interactive table summarizes the use of pyrrolo[3,2-c]pyridine derivatives as chemical probes to investigate key biological pathways.
Q & A
Basic: What are the optimal synthetic routes for 3-Chloro-1H-pyrrolo[3,2-c]pyridine, and how can intermediates be stabilized?
Methodological Answer:
A robust synthesis involves multi-step reactions, including cyclization and halogenation. For example, 3-Chloro derivatives can be synthesized via nucleophilic substitution using n-BuLi at low temperatures (−30°C) under inert atmospheres, as shown in spirocyclic intermediates . Stabilizing intermediates like 6-chloro-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one requires strict temperature control and anhydrous conditions. Boc (tert-butoxycarbonyl) protection of nitrogen atoms can improve stability during purification steps . Reverse-phase HPLC is recommended for isolating polar intermediates .
Basic: How can the structure of this compound derivatives be confirmed experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm substitution patterns and aromaticity .
- LC-MS : Validate molecular weight and purity (>98% by HPLC) .
- X-ray Diffraction : Resolve bond critical points and electron density maps to confirm covalent bonding and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for this compound derivatives?
Methodological Answer:
Low yields (e.g., 20.2% for 4-phenyl derivatives) can be improved by:
- Catalyst Selection : Use Pd(PPh) with XPhos ligands to enhance steric accessibility .
- Base Optimization : Replace CsCO with KCO in dioxane/HO mixtures to minimize side reactions .
- Boronic Acid Equivalents : Increase equivalents of arylboronic acids (2–3×) to drive reaction completion .
Advanced: What methodologies are used to evaluate the anticancer activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test compounds against HeLa, SGC-7901, and MCF-7 cell lines using MTT assays. IC values <10 µM indicate potent activity .
- Mechanistic Studies : Assess tubulin polymerization inhibition (colchicine-binding site) via competitive binding assays .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : A large energy gap (e.g., 3.59 eV) suggests high kinetic stability, as calculated using BLYP functionals .
- Charge Density Mapping : Use multipole refinement of X-ray data to validate covalent bond character (electron density: 2.07–2.74 e Å) .
Advanced: How should researchers resolve contradictions in reaction yields for similar derivatives?
Methodological Answer:
- Troubleshooting Variables :
- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dimerization in Suzuki couplings) .
Basic: What precautions are critical for handling air-sensitive intermediates in this compound synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines .
- Low-Temperature Quenching : Add intermediates to ice-cold aqueous HCl to prevent decomposition .
- Stabilizers : Use radical inhibitors (e.g., BHT) during lithiation steps .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
Methodological Answer:
- Substitution Patterns :
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups to modulate lipophilicity (logP) .
Basic: What purification strategies are effective for polar this compound derivatives?
Methodological Answer:
- Chromatography : Use silica gel columns with EtOAc/hexane gradients for non-polar derivatives . For polar compounds, reverse-phase HPLC with acetonitrile/water is optimal .
- Recrystallization : Employ DCM/hexane mixtures to isolate crystalline solids .
Advanced: How do intermolecular interactions (e.g., hydrogen bonds) influence the solid-state properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
